molecular formula C22H15BrO2 B14391424 2-(4-Bromophenyl)-1,4-diphenylbut-2-ene-1,4-dione CAS No. 88406-95-5

2-(4-Bromophenyl)-1,4-diphenylbut-2-ene-1,4-dione

Cat. No.: B14391424
CAS No.: 88406-95-5
M. Wt: 391.3 g/mol
InChI Key: RXIASLDVWNUPIO-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1,4-diphenylbut-2-ene-1,4-dione is an organic compound that features a bromine atom attached to a phenyl ring, along with two phenyl groups and a butene-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1,4-diphenylbut-2-ene-1,4-dione typically involves the reaction of 4-bromobenzaldehyde with acetophenone under basic conditions to form the corresponding chalcone. This chalcone is then subjected to further reactions to introduce the additional phenyl groups and the butene-dione structure. Common reagents used in these reactions include bases like sodium hydroxide and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1,4-diphenylbut-2-ene-1,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can produce alcohols or alkanes, and substitution can introduce various functional groups into the phenyl ring .

Scientific Research Applications

2-(4-Bromophenyl)-1,4-diphenylbut-2-ene-1,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1,4-diphenylbut-2-ene-1,4-dione involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells. The compound’s structure allows it to interact with various enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Bromophenyl)-1,4-diphenylbut-2-ene-1,4-dione include:

Uniqueness

What sets this compound apart from these similar compounds is its unique butene-dione structure, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

88406-95-5

Molecular Formula

C22H15BrO2

Molecular Weight

391.3 g/mol

IUPAC Name

2-(4-bromophenyl)-1,4-diphenylbut-2-ene-1,4-dione

InChI

InChI=1S/C22H15BrO2/c23-19-13-11-16(12-14-19)20(22(25)18-9-5-2-6-10-18)15-21(24)17-7-3-1-4-8-17/h1-15H

InChI Key

RXIASLDVWNUPIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=C(C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3

Origin of Product

United States

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